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Compound of Interest

Compound Name: 3-Chloropyrazin-2(1H)-one

Cat. No.: B180786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Chloropyrazin-2(1H)-one (CAS No: 105985-17-9), a key intermediate in

medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed

experimental protocols to aid in the replication and interpretation of these findings.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 3-
Chloropyrazin-2(1H)-one, which exists in tautomeric equilibrium with 3-chloro-2-

hydroxypyrazine. The presented data corresponds to the more stable 2(1H)-one form.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Solvent

Data not publicly available - DMSO-d6

Note: While literature indicates the existence of ¹H NMR data at 400 MHz in DMSO-d6, specific

chemical shift values are not readily found in public databases.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Solvent

Data not publicly available -

Note: Publicly accessible ¹³C NMR data for 3-Chloropyrazin-2(1H)-one is currently

unavailable.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Assignment

Data not publicly available -

Note: Specific IR absorption peaks for 3-Chloropyrazin-2(1H)-one are not detailed in publicly

available sources.

Table 4: Mass Spectrometry Data
m/z Ratio Fragmentation Ion

Data not publicly available -

Note: The mass spectrum and fragmentation pattern for 3-Chloropyrazin-2(1H)-one are not

readily available in public spectral databases.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard methodologies for the analysis of heterocyclic

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the

molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloropyrazin-2(1H)-one in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

Set the spectral width to cover the expected chemical shift range for aromatic and amide

protons (typically 0-14 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus.

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to encompass the expected range for pyrazinone carbons (typically

0-180 ppm).

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the solid 3-Chloropyrazin-2(1H)-one sample

directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, often via a

direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

(m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion

abundance versus m/z ratio.

Visualized Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3-Chloropyrazin-2(1H)-one.
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Caption: General workflow for the spectroscopic characterization of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloropyrazin-2(1H)-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180786#spectroscopic-data-of-3-chloropyrazin-2-1h-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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